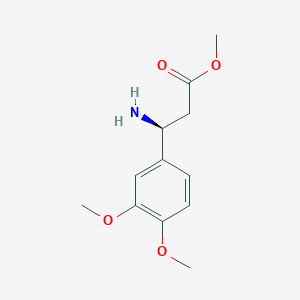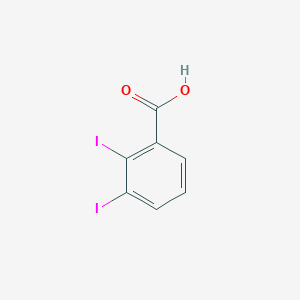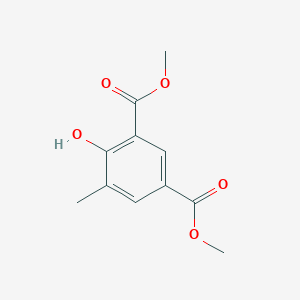
4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER is an organic compound with the molecular formula C10H10O5. It is a dimethyl ester derivative of 4-hydroxy-5-methylisophthalic acid. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER typically involves the esterification of 4-hydroxy-5-methylisophthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-hydroxy-5-methylisophthalic acid.
Reduction: Dimethyl 4-hydroxy-5-methylbenzene-1,3-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, influencing its reactivity and interactions with other molecules. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities .
Comparison with Similar Compounds
- Dimethyl 5-hydroxybenzene-1,3-dicarboxylate
- Dimethyl 4-methoxy-5-methylbenzene-1,3-dicarboxylate
- Dimethyl 4-hydroxy-3-methylbenzene-1,3-dicarboxylate
Uniqueness: 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
36727-18-1 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
dimethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-6-4-7(10(13)15-2)5-8(9(6)12)11(14)16-3/h4-5,12H,1-3H3 |
InChI Key |
ZUCXCLGDOOFLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8719708.png)
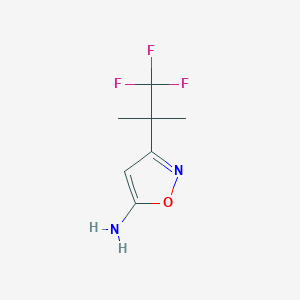
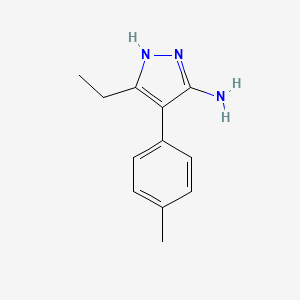
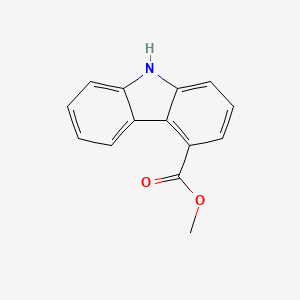
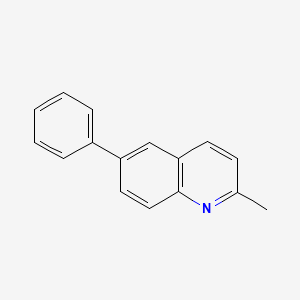
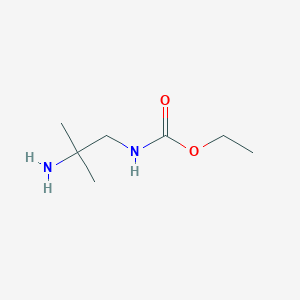
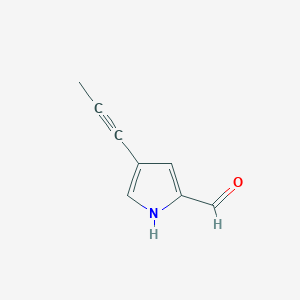
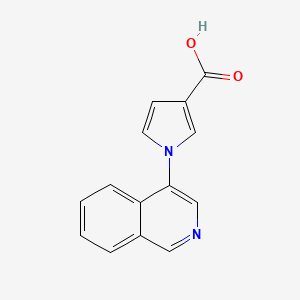
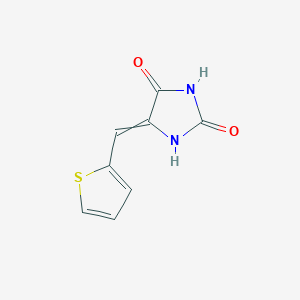

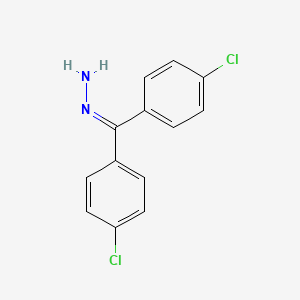
![2-Propan-2-ylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8719799.png)
